Mevinacor -

Mevinacor

Catalog Number: EVT-1544359
CAS Number:
Molecular Formula: C24H36O5
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A fungal metabolite isolated from cultures of Aspergillus terreus. The compound is a potent anticholesteremic agent. It inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase (HYDROXYMETHYLGLUTARYL COA REDUCTASES), which is the rate-limiting enzyme in cholesterol biosynthesis. It also stimulates the production of low-density lipoprotein receptors in the liver.
Source and Classification

Mevinacor is derived from the fermentation products of certain fungi, particularly Aspergillus terreus. It is classified as a competitive inhibitor of hydroxymethylglutaryl-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This classification places it within the broader category of statins, which includes other well-known compounds like atorvastatin and simvastatin.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mevinacor involves several steps that can be categorized into fermentation and chemical synthesis. Initially, the compound is produced through the fermentation of Aspergillus terreus, where specific precursors are converted into Mevinacor through enzymatic processes.

Subsequent synthetic modifications can enhance yield and purity. A common synthetic route includes:

  1. Fermentation: Cultivation of Aspergillus terreus under controlled conditions to maximize Mevinacor production.
  2. Extraction: Isolation of Mevinacor from the fermentation broth using solvent extraction techniques.
  3. Purification: Further purification through crystallization or chromatography methods to obtain pharmaceutical-grade Mevinacor.

This multi-step process ensures high purity and efficacy in the final product.

Chemical Reactions Analysis

Reactions and Technical Details

Mevinacor undergoes various chemical reactions, particularly in its metabolic pathways within the human body. The primary reaction involves its interaction with hydroxymethylglutaryl-CoA reductase, where it competes with the natural substrate for binding, effectively reducing cholesterol synthesis.

Additionally, Mevinacor can undergo hydrolysis, leading to various metabolites that may exhibit different pharmacological properties. These reactions are critical for understanding both its therapeutic effects and potential side effects.

Mechanism of Action

Process and Data

The mechanism of action of Mevinacor primarily involves inhibition of hydroxymethylglutaryl-CoA reductase. By blocking this enzyme, Mevinacor effectively reduces the conversion of hydroxymethylglutaryl-CoA to mevalonate, a precursor in cholesterol synthesis. This leads to decreased cholesterol levels in the liver, prompting increased uptake of low-density lipoprotein from the bloodstream.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in methanol and ethanol; practically insoluble in water.
  • Melting Point: Approximately 150-155 °C.

Chemical Properties

  • pH: The pH of an aqueous solution is typically around 4-5.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are essential for formulating Mevinacor into effective pharmaceutical preparations.

Applications

Scientific Uses

Mevinacor has been extensively studied for its lipid-lowering effects and has applications beyond just managing cholesterol levels. Its primary uses include:

  • Hyperlipidemia Treatment: Used clinically to reduce elevated cholesterol levels.
  • Cardiovascular Disease Prevention: Prescribed for patients at risk of heart disease due to high cholesterol levels.
  • Research Tool: Utilized in studies investigating lipid metabolism and cardiovascular health mechanisms.
Introduction to Mevinacor: Pharmacological and Historical Context

Biochemical Classification of Mevinacor as an HMG-CoA Reductase Inhibitor

Mevinacor (lovastatin) is pharmacologically classified as a reversible, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (EC 1.1.1.34), the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis [1] [4]. Structurally, it exists as an inactive lactone prodrug (molecular formula: C₂₄H₃₆O₅; molecular weight: 404.55 g/mol) that undergoes in vivo hydrolysis to its active β-hydroxyacid form [1] [3]. This bioactive metabolite exhibits structural mimicry of the endogenous HMG-CoA substrate, particularly through its:

  • Hexahydronaphthalene ring system that mimics the hydrophobic binding region of HMG-CoA
  • β-hydroxyacid moiety that competitively occupies the HMG-binding catalytic site [3]

Biochemical studies reveal Mevinacor binds HMG-CoA reductase with approximately 20,000-fold greater affinity than the natural substrate [3]. Inhibition occurs through specific molecular interactions:

  • Hydrogen bonding between the β-hydroxyacid group and catalytic residues (Asn-755, Lys-691, Glu-559 in human enzyme)
  • Hydrophobic interactions between the decalin ring and enzyme pockets (Leu-562, Val-683)
  • Water-mediated hydrogen bonds stabilizing the carboxylate group [3]

This binding prevents conformational changes necessary for NADPH-dependent reduction of HMG-CoA to mevalonate, thereby suppressing hepatic cholesterol synthesis by 25-40% and triggering compensatory upregulation of LDL receptors [1] [4].

Table 1: Structural and Biochemical Properties of Mevinacor

PropertySpecificationBiological Significance
Chemical name(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-Hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoateDefines stereospecific binding requirements
Prodrug activationLactone ring hydrolysis to β-hydroxyacidGenerates active inhibitor form
Protein binding>95% to plasma albuminLimits tissue distribution
Metabolic pathwayCYP3A4-mediated oxidationInfluences drug interaction potential
Primary eliminationBiliary excretion (83%)Minimizes renal burden

Historical Development: From Aspergillus terreus Metabolite to FDA-Approved Therapy

The discovery of Mevinacor originated from natural product screening of fungal metabolites:

  • 1976: Akira Endo at Sankyo (Japan) isolates compactin (ML-236B) from Penicillium citrinum, demonstrating significant cholesterol-lowering effects but halted due to toxicity concerns in dogs [1] [7].
  • 1978-1979: Merck Research Laboratories team led by Carl Hoffman isolates a structurally similar polyketide compound (mevinolin, later lovastatin) from Aspergillus terreus fermentation broths [1] [7]. Simultaneously, researchers at Tokyo's Nippon Merck-Banyu identify monacolin K from Monascus ruber (red yeast rice), later confirmed identical to mevinolin [1].
  • 1979: Merck files U.S. patent for lovastatin composition and production methods, initiating preclinical development [1] [7].
  • 1980: Clinical trials temporarily suspended due to tumorigenicity concerns in canine models, mirroring compactin's safety issues [7].
  • 1982: Limited compassionate use in severe familial hypercholesterolemia patients demonstrates dramatic LDL-C reduction (30-40%) without significant adverse effects, prompting resumption of clinical development [1] [7].
  • September 1, 1987: FDA approves Mevacor® (lovastatin) as first-in-class HMG-CoA reductase inhibitor for hypercholesterolemia treatment following extensive Phase III trials [1] [6] [7].

The compound's transition from fungal metabolite to pharmaceutical required innovations in large-scale fermentation. Merck optimized Aspergillus terreus strains and bioreactor conditions to achieve industrial-scale production, establishing the manufacturing paradigm for natural product-derived statins [1] [7].

Table 2: Key Milestones in Mevinacor Development

YearMilestoneSignificance
1956Merck isolates mevalonic acid (cholesterol precursor)Identifies critical biosynthetic intermediate
1976Endo discovers compactin (ML-236B)First proof-of-concept for HMG-CoA reductase inhibition
1979Merck isolates lovastatin from A. terreusIdentifies clinically viable candidate
1979U.S. Patent filed (Merck)Secures commercial rights
1982Human efficacy demonstrated in compassionate useValidates therapeutic potential
1987FDA approval (Mevacor®)First statin commercialized

Mevinacor’s Role in the Evolution of Statin Therapeutics

Mevinacor established the foundational pharmacology and therapeutic framework that propelled the statin class into mainstream cardiovascular medicine:

  • Proof of Concept for Direct Cholesterol Synthesis Inhibition: Prior lipid-lowering agents (bile acid sequestrants, fibrates) indirectly modulated cholesterol metabolism. Mevinacor validated targeted enzyme inhibition as a superior strategy, reducing LDL-C by 30-40% versus <20% with older agents [1] [7]. This efficacy paradigm shifted clinical practice toward aggressive LDL-C targets.

  • Structural Template for Semi-synthetic Statins: Mevinacor's hexahydronaphthalene core informed development of:

  • Simvastatin (Zocor®): Methylated analogue with 2.5-fold greater potency [7]
  • Pravastatin: Microbial hydroxylation derivative with hydrophilicity advantages [4]
  • Atorvastatin: Fully synthetic analogue with extended half-life [4]
  • Demonstration of Pleiotropic Effects: Beyond lipid-lowering, Mevinacor revealed statin-mediated:
  • Endothelial function improvement
  • Plaque stabilization
  • Anti-inflammatory actions (hsCRP reduction) [6]These insights expanded statin indications to atherosclerosis management regardless of baseline cholesterol [4].
  • Foundation for Outcomes Research: Mevinacor-enabled trials established the causal relationship between LDL-C reduction and cardiovascular risk reduction, informing later landmark studies (4S, WOSCOPS, CARE) that solidified statins' mortality benefit [4] [6].

Table 3: Mevinacor's Influence on Subsequent Statin Development

Pharmacological PropertyMevinacor (1st gen)Simvastatin (2nd gen)Atorvastatin (3rd gen)Rosuvastatin (3rd gen)
OriginNaturalSemi-syntheticSyntheticSynthetic
Relative potency1x2.5x4x8x
Bioavailability<5%5%12%20%
Plasma half-life (hrs)1.1-1.71.91419
Primary metabolismCYP3A4CYP3A4CYP3A4CYP2C9

Mevinacor's legacy persists through ongoing investigation of statin repurposing, including studies in:

  • Neurodevelopmental disorders: Modulation of RAS-MAPK-ERK signaling in Fragile X syndrome [5]
  • Oncology: Chemopreventive effects via proteasome-mediated cell cycle arrest [1]
  • Bone metabolism: Enhanced bone morphogenetic protein (BMP-2) expression [1]

Properties

Product Name

Mevinacor

IUPAC Name

[(1S,3R,7S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20?,21-,23-/m0/s1

InChI Key

PCZOHLXUXFIOCF-ZYFIBHMZSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Synonyms

1 alpha-Isomer Lovastatin
6 Methylcompactin
6-Methylcompactin
alpha-Isomer Lovastatin, 1
Lovastatin
Lovastatin, (1 alpha(S*))-Isomer
Lovastatin, 1 alpha Isomer
Lovastatin, 1 alpha-Isomer
Mevacor
Mevinolin
MK 803
MK-803
MK803
Monacolin K

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1C([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.